4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole is a heterocyclic compound that features a unique structure with oxygen and nitrogen atoms incorporated into its ring system. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using flow chemistry techniques. This method allows for the continuous production of the compound with high efficiency and safety. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities and properties depending on the substituents introduced.
Scientific Research Applications
4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit certain enzymes, such as 11β-HSD1, and act as dual agonists for PPAR α/γ .
Comparison with Similar Compounds
4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole can be compared with other similar compounds, such as:
Isoxazoles: Differ in the position of the nitrogen and oxygen atoms in the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring, leading to different chemical properties and biological activities.
Benzoxazoles: Feature a fused benzene ring, which can enhance their stability and biological activity.
These comparisons highlight the unique structure and properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
86697-01-0 |
---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4H-[1,3]dioxocino[5,6-d][1,2]oxazole |
InChI |
InChI=1S/C7H7NO3/c1-2-9-5-10-4-6-3-8-11-7(1)6/h1-3H,4-5H2 |
InChI Key |
VIUOPJDSWHGGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=COCO1)ON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.